molecular formula C18H16ClN3O3S B214789 3-{4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide

3-{4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide

Cat. No.: B214789
M. Wt: 389.9 g/mol
InChI Key: LPPBGFHBNMBHJI-UHFFFAOYSA-N
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Description

3-{4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide is a complex organic compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the piperazine and benzisothiazole moieties in its structure contributes to its unique chemical properties and potential therapeutic applications.

Preparation Methods

The synthesis of 3-{4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide typically involves a multi-step process. One common synthetic route includes the reaction of 3-chloro-1,2-benzisothiazole with piperazine in the presence of a suitable solvent such as tert-butyl alcohol. The reaction mixture is stirred at elevated temperatures (around 120°C) for several hours to ensure complete conversion . The crude product is then purified using column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

3-{4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

3-{4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16ClN3O3S

Molecular Weight

389.9 g/mol

IUPAC Name

(2-chlorophenyl)-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H16ClN3O3S/c19-15-7-3-1-5-13(15)18(23)22-11-9-21(10-12-22)17-14-6-2-4-8-16(14)26(24,25)20-17/h1-8H,9-12H2

InChI Key

LPPBGFHBNMBHJI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4Cl

Canonical SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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